5-chloro-3-methylisobenzofuran-1(3H)-one
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Overview
Description
5-chloro-3-methylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methylisobenzofuran-1(3H)-one typically involves the chlorination of 3-methylisobenzofuran-1(3H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isobenzofurans with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-3-methylisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-methylisobenzofuran-1(3H)-one: Lacks the chlorine substituent, leading to different reactivity and properties.
5-bromo-3-methylisobenzofuran-1(3H)-one: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
5-chloro-3-ethylisobenzofuran-1(3H)-one: Contains an ethyl group instead of a methyl group, influencing its physical and chemical properties.
Uniqueness
5-chloro-3-methylisobenzofuran-1(3H)-one is unique due to the presence of both a chlorine atom and a methyl group on the isobenzofuran ring
Properties
CAS No. |
60253-34-1 |
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Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
5-chloro-3-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7ClO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3 |
InChI Key |
JYLXFARUOBSRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
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